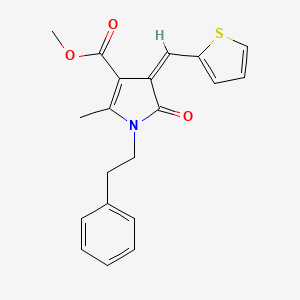![molecular formula C25H24N4O4S B11639269 Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{2-metil-5-[4-(fenilamino)ftalazin-1-IL]bencenosulfonamido}acetato de etilo es un compuesto orgánico complejo que pertenece a la clase de los ésteres. Los ésteres son conocidos por sus agradables olores y se utilizan a menudo en perfumes y agentes aromatizantes . Este compuesto en particular tiene una estructura única que incluye un grupo ftalazinilo, un grupo fenilamino y un grupo bencenosulfonamido, lo que lo convierte en un tema de interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{2-metil-5-[4-(fenilamino)ftalazin-1-IL]bencenosulfonamido}acetato de etilo suele implicar varios pasos. Un método común es la reacción de esterificación, donde un ácido carboxílico reacciona con un alcohol en presencia de un catalizador ácido . La ruta sintética específica para este compuesto implicaría la preparación de los compuestos intermedios, seguida de su acoplamiento en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría procesos de esterificación a gran escala, utilizando técnicas avanzadas como reactores de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para el seguimiento y el control de las condiciones de reacción sería esencial para mantener la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-{2-metil-5-[4-(fenilamino)ftalazin-1-IL]bencenosulfonamido}acetato de etilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Halógenos, aminas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-{2-metil-5-[4-(fenilamino)ftalazin-1-IL]bencenosulfonamido}acetato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica y como compuesto modelo para estudiar reacciones de esterificación.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, especialmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de perfumes, agentes aromatizantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 2-{2-metil-5-[4-(fenilamino)ftalazin-1-IL]bencenosulfonamido}acetato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías específicas implicadas dependerían de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros ésteres con estructuras comparables, como:
- Acetato de etilo
- Benzoato de metilo
- Butirato de isopropilo
Singularidad
Lo que diferencia al 2-{2-metil-5-[4-(fenilamino)ftalazin-1-IL]bencenosulfonamido}acetato de etilo es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C25H24N4O4S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
ethyl 2-[[5-(4-anilinophthalazin-1-yl)-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O4S/c1-3-33-23(30)16-26-34(31,32)22-15-18(14-13-17(22)2)24-20-11-7-8-12-21(20)25(29-28-24)27-19-9-5-4-6-10-19/h4-15,26H,3,16H2,1-2H3,(H,27,29) |
Clave InChI |
GMVKTEPKOAZOFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11639197.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)
![3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)


![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
